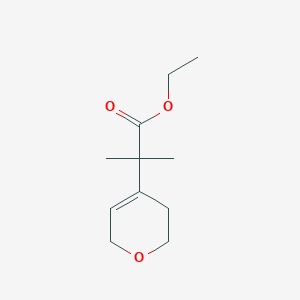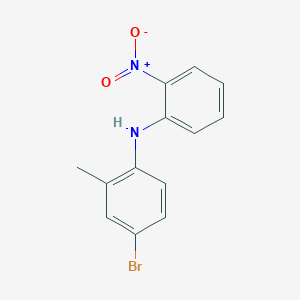
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine
Overview
Description
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzenamine, characterized by the presence of bromine, methyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine typically involves the bromination of 2-methylbenzenamine followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the methyl group.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains dimethyl groups instead of a single methyl group.
4-Bromo-2-nitrotoluene: Similar but with a toluene backbone instead of benzenamine
Uniqueness
The combination of bromine, methyl, and nitrophenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-8-10(14)6-7-11(9)15-12-4-2-3-5-13(12)16(17)18/h2-8,15H,1H3 |
InChI Key |
DAIWYWQIBZFLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)
![[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine](/img/structure/B8405199.png)
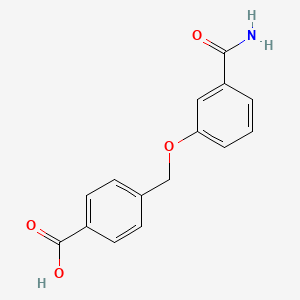
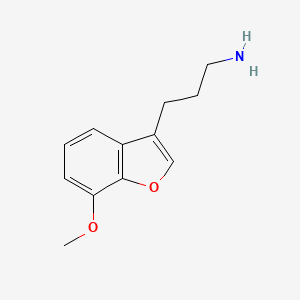
![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)
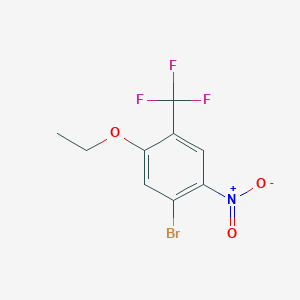
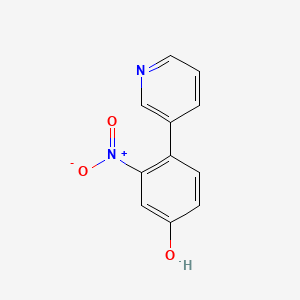
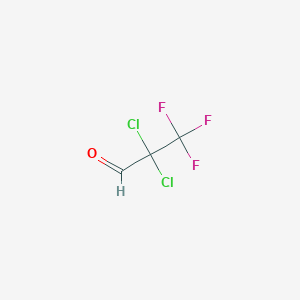
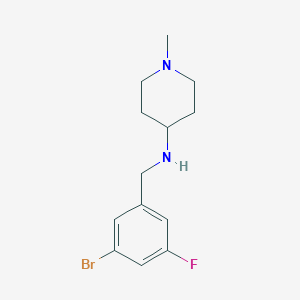
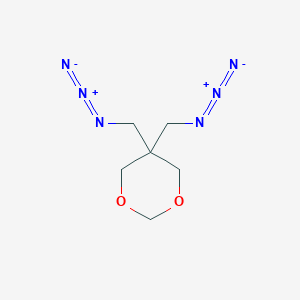
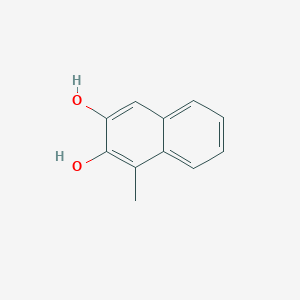
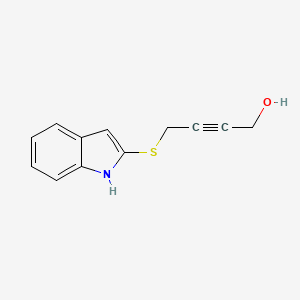
![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)
